Ethyl 3-amino-5-phenylthiophene-2-carboxylate
Overview
Description
Ethyl 3-amino-5-phenylthiophene-2-carboxylate is a chemical compound with the molecular formula C₁₃H₁₃NO₂S It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-phenylthiophene-2-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of 1-ethyl-3-methylimidazolium ethyl sulfate as a solvent under mild conditions without any bases . This method has been shown to produce good yields of the desired thiophene analogs.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
Ethyl 3-amino-5-phenylthiophene-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Ethyl 3-amino-5-phenylthiophene-2-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-amino-5-phenyl-3-thiophenecarboxylate
- Ethyl 3-amino-5-(4-methoxyphenyl)-2-thiophenecarboxylate
- Ethyl 3-amino-5-(4-bromophenyl)-2-thiophenecarboxylate
These compounds share a similar thiophene core structure but differ in their substituents, which can lead to variations in their chemical and biological properties .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure allows it to undergo various chemical reactions, making it a valuable building block for the synthesis of more complex molecules. Further research is needed to fully understand its mechanism of action and to explore its potential in drug development and other fields.
Properties
IUPAC Name |
ethyl 3-amino-5-phenylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-2-16-13(15)12-10(14)8-11(17-12)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFMTFUIVUKCCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356940 | |
Record name | ethyl 3-amino-5-phenylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88534-50-3 | |
Record name | ethyl 3-amino-5-phenylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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